(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes multiple amino and oxo groups
Preparation Methods
The synthesis of (E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the amino and oxo groups present in the compound.
Scientific Research Applications
(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and protein interactions. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate biological pathways. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
When compared to similar compounds, (E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid stands out due to its unique structure and functional groups. Similar compounds may include other amino acid derivatives or peptides with similar functional groups. The uniqueness of this compound lies in its specific arrangement of amino and oxo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H39N9O6 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H39N9O6/c1-13(2)11-16(20(37)29-14(12-32)5-3-9-27-21(23)24)31-19(36)15(6-4-10-28-22(25)26)30-17(33)7-8-18(34)35/h7-8,12-16H,3-6,9-11H2,1-2H3,(H,29,37)(H,30,33)(H,31,36)(H,34,35)(H4,23,24,27)(H4,25,26,28)/b8-7+/t14-,15-,16-/m0/s1 |
InChI Key |
JEMQVKFJKHWGJB-MMNKQPACSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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